molecular formula C25H20FN3O2 B12716129 N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide CAS No. 94030-96-3

N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide

Cat. No.: B12716129
CAS No.: 94030-96-3
M. Wt: 413.4 g/mol
InChI Key: GJJJVONLYFECJX-UHFFFAOYSA-N
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Description

N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide is a complex organic compound that belongs to the benzodiazepine family This compound is characterized by its unique structure, which includes a fluorophenyl group and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide typically involves multiple steps. The initial step often includes the formation of the benzodiazepine core through a cyclization reaction. This is followed by the introduction of the fluorophenyl group via a nucleophilic substitution reaction. The final step involves the attachment of the phthalimide moiety through a condensation reaction. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially altering its activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved in this mechanism include the inhibition of neurotransmitter release and the enhancement of inhibitory synaptic transmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar psychoactive properties but a different chemical structure.

    Lorazepam: Known for its anxiolytic effects, it shares some structural similarities with the compound .

    Clonazepam: Used primarily as an anticonvulsant, it has a different substitution pattern on the benzodiazepine core.

Uniqueness

N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide is unique due to the presence of the fluorophenyl group and the phthalimide moiety, which confer distinct chemical and pharmacological properties. These structural features may enhance its binding affinity to specific receptors and its overall efficacy in various applications.

Properties

CAS No.

94030-96-3

Molecular Formula

C25H20FN3O2

Molecular Weight

413.4 g/mol

IUPAC Name

2-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C25H20FN3O2/c1-28-16(15-29-24(30)17-8-2-3-9-18(17)25(29)31)14-27-23(19-10-4-6-12-21(19)26)20-11-5-7-13-22(20)28/h2-13,16H,14-15H2,1H3

InChI Key

GJJJVONLYFECJX-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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